molecular formula C15H26O B8795609 Patchouli alcohol

Patchouli alcohol

Cat. No.: B8795609
M. Wt: 222.37 g/mol
InChI Key: GGHMUJBZYLPWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Patchouli alcohol, also known as patchoulol, is a sesquiterpene alcohol found in the essential oil of the patchouli plant (Pogostemon cablin Benth). This compound is known for its distinctive earthy and woody aroma, making it a valuable ingredient in the fragrance industry. This compound has been used in traditional Chinese medicine for its therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Patchouli alcohol can be synthesized through various methods. One common approach involves the fermentation of metabolic engineering Escherichia coli strains. This method utilizes recombinant bacteria capable of producing patchoulialcohol through high-efficiency fermentation . Another synthetic route involves the use of sesquiterpene synthases, which catalyze the formation of patchoulialcohol from farnesyl diphosphate .

Industrial Production Methods

Industrial production of patchoulialcohol typically involves the extraction of essential oil from the patchouli plant, followed by purification processes to isolate the compound. The essential oil is obtained through steam distillation of the plant material, and patchoulialcohol is then separated using techniques such as fractional distillation and chromatography .

Chemical Reactions Analysis

Transformation Reactions

PA undergoes acid-catalyzed rearrangements under physiological and laboratory conditions.

2.1. Conversion to β-Patchoulene (β-PAE)

  • Gastric Juice : PA transforms into β-PAE in acidic environments (e.g., rat gastric juice, pH 1.5–2.0).

    • Mechanism : Involves Wagner-Meerwein shifts , a series of hydride and alkyl rearrangements .

    • Kinetics :

      • Hydrochloric Acid (0.01 mol/L) : 99.95% conversion to β-PAE within 90 min .

      • Simulated Gastric Juice : 70.28% conversion at 120 min .

      • Rat Gastric Juice : 61.91% conversion at 120 min .

Reaction ConditionsConversion EfficiencyKey Observations
0.01 mol/L HCl99.95%Rapid, time-dependent conversion
Simulated Gastric Juice70.28% (120 min)pH-dependent transformation
Rat Gastric Juice (pH 1.5–2.0)61.91% (120 min)Mimics in vivo gastrointestinal conditions

Stability and Degradation

PA’s stability under acidic conditions is critical for its bioavailability. For example:

  • pH Sensitivity : At pH 2.5 (simulated gastric juice), 7.42% of PA converts to β-PAE, suggesting limited transformation in atrophic gastritis .

Biochemical Interactions

While not a direct chemical reaction, PA’s metabolic fate impacts its pharmacological effects. For instance:

  • Gastroprotective Activity : β-PAE (a metabolite) exhibits superior anti-ulcerogenic effects compared to PA itself, reducing ethanol-induced gastric injury .

  • Antioxidant Properties : PA modulates ROS (reactive oxygen species) and lipid peroxidation in gastric mucosa .

Analytical Data

PropertyValueSource
Molecular FormulaC₁₅H₂₆O
Molecular Weight222.3663 g/mol
IUPAC NameTricyclo[5.3.1.0³,⁸]undecan-3-ol
CAS Registry Number5986-55-0

Scientific Research Applications

Health Benefits

Patchouli alcohol exhibits a range of biological activities that contribute to its potential as a therapeutic agent. Key applications include:

  • Anti-inflammatory Effects : this compound has shown promising anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Studies indicate that it can reduce inflammation markers in animal models, suggesting its utility in managing inflammatory diseases .
  • Anti-cancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells, including melanoma. It affects cell cycle regulation and promotes apoptosis in cancer cells, which positions it as a potential adjunct in cancer therapy .
  • Antiviral Activity : this compound has demonstrated effectiveness against various strains of the influenza virus. It inhibits viral replication and may block viral entry into host cells, indicating its potential as an antiviral agent .
  • Metabolic Health : Studies have shown that this compound can reduce adipogenesis and fat accumulation in obesity models. It modulates key metabolic pathways and may serve as a natural remedy for obesity-related disorders .

Cosmetic Applications

This compound is also widely used in cosmetics due to its pleasant fragrance and skin benefits:

  • Skin Care Products : Its anti-inflammatory and antioxidant properties make it an attractive ingredient for formulations aimed at reducing skin irritation and promoting skin health. Studies indicate that it can protect against UV-induced skin aging .

Case Studies

Several studies have documented the applications of this compound across various domains:

StudyFocusFindings
Health BenefitsDemonstrated anti-inflammatory and anti-cancer effects in vitro.
Obesity ManagementReduced fat accumulation in mice on a high-fat diet; modulated adipogenesis pathways.
Antiviral PropertiesInhibited influenza A virus replication; blocked viral entry mechanisms.
Gastroprotective EffectsTransformed into β-patchoulene; reduced gastric injury significantly in animal models.

Comparison with Similar Compounds

Patchouli alcohol is unique among sesquiterpene alcohols due to its distinctive aroma and diverse biological activities. Similar compounds include:

This compound stands out due to its broad range of applications and its significant presence in the fragrance industry.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating patchouli alcohol from patchouli oil?

this compound is typically isolated using fractional distillation under vacuum followed by crystallization. Fractional distillation separates the oil into fractions based on boiling points, with fraction C (containing >80% this compound) selected for further purification. Cooling and centrifugation yield crystalline this compound, which is then filtered and characterized via melting point, IR, NMR, and MS . Gas chromatography (GC) with retention index (RI) validation using columns like DB-5 or HP-5 is critical for purity assessment .

Q. How is the molecular structure of this compound confirmed in academic research?

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

GC with flame ionization detection (FID) is standard, using internal or external calibration. However, replication studies highlight uncertainties due to the lack of certified reference materials. Researchers must validate methods via inter-laboratory comparisons and report relative standard deviations (RSD <5%) to ensure reproducibility . High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is emerging as an alternative for non-volatile derivatives .

Advanced Research Questions

Q. What strategies are employed in the asymmetric synthesis of (-)-patchouli alcohol?

Asymmetric synthesis leverages organocatalytic [4+2] cycloadditions to construct the [2.2.2] bicyclic core enantioselectively. Key steps include enantioselective Diels-Alder reactions using proline-derived catalysts and subsequent Wagner-Meerwein rearrangements to establish stereocenters. Recent work achieved 92% enantiomeric excess (ee) using chiral phosphoric acid catalysts .

Q. How can molecular docking tools evaluate this compound’s interaction with COX-1?

Computational studies using Hex 6.12 and LeadIT2 Bisolve simulate binding affinities. Docking reveals hydrogen bonds between this compound and COX-1 residues Ser142A, Glu139A, and Asp228B, with interaction energies of -15 kJ/mol (with DMSO solvent). However, solvent models must account for dielectric effects, and results require validation via mutagenesis or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in this compound’s anti-inflammatory activity across studies?

Discrepancies often arise from purity variations (e.g., 98% vs. >99%) and assay conditions. Dose-response curves in LPS-induced inflammation models show efficacy at 10–50 mg/kg in vivo but not in vitro. Researchers should standardize purity (e.g., USP-grade) and control for matrix effects (e.g., serum proteins) in cell-based assays .

Q. What experimental designs mitigate biases in this compound’s purification efficacy studies?

Blinded, randomized trials comparing distillation vs. adsorption methods (e.g., surfactant-modified zeolites) are critical. Adsorption with 0.1 g MMZ increases this compound content by 32.79%, but results must be normalized to initial oil composition. Replication across ≥3 independent batches minimizes batch-to-batch variability .

Q. What challenges arise in total synthesis routes for this compound?

Key challenges include regioselective cyclization and stereochemical control. Holton’s taxane synthesis route starts with E-patchouline oxide but requires harsh conditions (e.g., PBr3/Na in THF). Modern approaches use enzymatic catalysis (e.g., terpene synthases) to improve yield and reduce step count .

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol

InChI

InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3

InChI Key

GGHMUJBZYLPWFD-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O

Canonical SMILES

CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,8,11,11-Tetramethyltricyclo[5.3.1.03,8 ]undec-9-en-7-ol, prepared according to the process described in Example 1, was catalytically hydrogenated in the presence of PtO2, in accordance with the process described by G. Buchi et al, J. Am. Chem. Soc., 83, 927 (1961). The product obtained was in all respects identical to that prepared by the cited authors.
Name
4,8,11,11-Tetramethyltricyclo[5.3.1.03,8 ]undec-9-en-7-ol
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
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0 (± 1) mol
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catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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